molecular formula C19H20FN3 B1464832 2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole CAS No. 889868-67-1

2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole

Cat. No.: B1464832
CAS No.: 889868-67-1
M. Wt: 309.4 g/mol
InChI Key: IDOYQIDBJKFRID-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific compound you’re asking about has additional functional groups attached, including a piperazine ring and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a central indole moiety, a piperazine ring, and a fluorophenyl group . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reactants present. Indole compounds are known to undergo electrophilic substitution reactions . The presence of the piperazine and fluorophenyl groups may also influence the compound’s reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole compounds are generally crystalline and colorless . The presence of the fluorophenyl and piperazine groups may influence properties such as solubility, melting point, and boiling point.

Scientific Research Applications

Synthesis and Evaluation for D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, have been explored for their potency and selectivity at D2-like receptors. These compounds, exemplified in several antipsychotic agents, have shown that specific arylalkyl moieties can enhance the binding affinity's selectivity and potency at these receptors. The study emphasizes the composite structure's role in dictating these properties rather than the predictability of specific effects of the arylalkyl groups (Sikazwe et al., 2009).

DNA Binding and Analysis

The synthetic dye Hoechst 33258, a known minor groove binder of double-stranded B-DNA, has been extensively used as a fluorescent DNA stain. Its derivatives, including those related to N-methyl piperazine, find applications in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors. This review underlines the utility of these compounds in scientific research and drug design, providing a model for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).

Hepatic Protection Roles

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have shown pleiotropic protective effects on chronic liver injuries. These effects include anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation through multiple mechanisms. This review highlights the importance of indoles in hepatic protection, emphasizing their potential for therapeutic application in treating liver diseases (Wang et al., 2016).

Piperazine Derivatives in Drug Design

Piperazine, a significant heterocycle in drug design, is found in various therapeutic agents, including antipsychotic, antidepressant, anticancer, and antiviral drugs. This review discusses the flexibility of piperazine-based molecules in drug discovery, emphasizing the importance of substituent modification on the piperazine ring to impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules. It highlights the broad potential of piperazine entities in medicinal chemistry and drug development (Rathi et al., 2016).

Indole Synthesis and Classification

A review on indole synthesis presents a framework for classifying all indole syntheses, emphasizing the diverse strategies for indole construction. This comprehensive overview serves as a basis for understanding and categorizing methods for synthesizing indoles, facilitating the identification of novel approaches and the current state of the art in this area. Such classifications support the rational design of new indole-based compounds with potential therapeutic applications (Taber & Tirunahari, 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in the biological activities mentioned above . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with dopamine receptors, specifically the D4 subtype . This interaction is crucial as it can influence neurotransmitter pathways, potentially affecting mood and behavior. Additionally, the compound’s structure allows it to bind with high affinity to serotonin receptors, which are involved in various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, its interaction with dopamine receptors can alter the release of neurotransmitters, impacting neuronal communication and potentially affecting mood and cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist or antagonist at various receptor sites, particularly dopamine and serotonin receptors . This binding can inhibit or activate these receptors, leading to changes in downstream signaling pathways. Additionally, the compound can influence enzyme activity, either inhibiting or promoting the catalytic functions of enzymes involved in neurotransmitter synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its efficacy can diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter activity without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as behavioral changes and physiological stress . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes various metabolic reactions, including hydroxylation and dealkylation, leading to the formation of metabolites that can further interact with biological systems . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as neuronal cells, where it can exert its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cellular membranes and reach intracellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can localize to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its functional sites . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic effects .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3/c20-16-5-7-18(8-6-16)23-11-9-22(10-12-23)14-17-13-15-3-1-2-4-19(15)21-17/h1-8,13,21H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOYQIDBJKFRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3N2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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